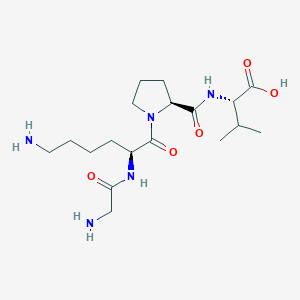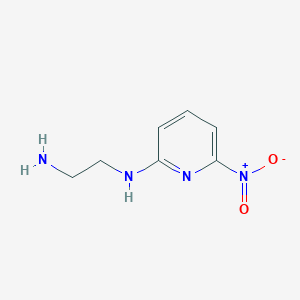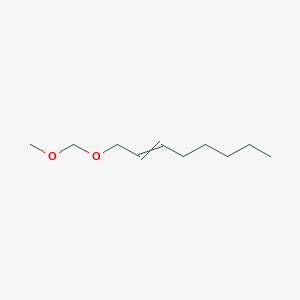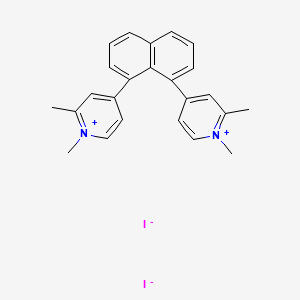
Glycyl-L-lysyl-L-prolyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-lysyl-L-prolyl-L-valine is a tetrapeptide composed of four amino acids: glycine, lysine, proline, and valine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysyl-L-prolyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, lysine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for proline and valine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-lysyl-L-prolyl-L-valine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution can yield peptide analogs with altered properties.
Aplicaciones Científicas De Investigación
Glycyl-L-lysyl-L-prolyl-L-valine has several scientific research applications:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate specificity.
Medicine: The peptide has potential therapeutic applications, including wound healing and tissue regeneration.
Industrial Processes: It can be used in the development of biomaterials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of Glycyl-L-lysyl-L-prolyl-L-valine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. For example, it may promote cell migration and proliferation, which are essential for wound healing and tissue regeneration.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
BPC 157: A pentadecapeptide with diverse biological activities, including anti-inflammatory and tissue healing effects.
Uniqueness
Glycyl-L-lysyl-L-prolyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct biological activities. Its combination of glycine, lysine, proline, and valine allows it to interact with different molecular targets and pathways compared to other peptides.
Propiedades
Número CAS |
154486-02-9 |
|---|---|
Fórmula molecular |
C18H33N5O5 |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H33N5O5/c1-11(2)15(18(27)28)22-16(25)13-7-5-9-23(13)17(26)12(6-3-4-8-19)21-14(24)10-20/h11-13,15H,3-10,19-20H2,1-2H3,(H,21,24)(H,22,25)(H,27,28)/t12-,13-,15-/m0/s1 |
Clave InChI |
ZGGTYHXOZYXDPX-YDHLFZDLSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CN |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole](/img/structure/B12549581.png)

![3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12549588.png)
![1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B12549589.png)



![2-Methoxy-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan](/img/structure/B12549605.png)


![N,N''-(2-Methyl-1,3-phenylene)bis[N'-phenylurea]](/img/structure/B12549618.png)
![8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12549633.png)
